molecular formula C17H16N4O6 B14216667 4-Nitrophenol;pyridin-2-amine CAS No. 827322-46-3

4-Nitrophenol;pyridin-2-amine

Cat. No.: B14216667
CAS No.: 827322-46-3
M. Wt: 372.3 g/mol
InChI Key: JKZJOZBLVBHBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenol;pyridin-2-amine is a compound that combines the structural features of 4-nitrophenol and pyridin-2-amine. 4-Nitrophenol is a phenolic compound with a nitro group at the para position relative to the hydroxyl group on the benzene ring . . The combination of these two moieties results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenol typically involves the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated based on their differing physical properties.

Pyridin-2-amine can be synthesized through various methods, including the reduction of 2-nitropyridine or the reaction of pyridine with ammonia in the presence of a catalyst . The combination of 4-nitrophenol and pyridin-2-amine can be achieved through a coupling reaction, where the amine group of pyridin-2-amine reacts with the nitro group of 4-nitrophenol under appropriate conditions.

Industrial Production Methods

Industrial production of 4-nitrophenol involves the large-scale nitration of phenol, followed by purification processes to isolate the desired product . Pyridin-2-amine is produced industrially through catalytic hydrogenation of 2-nitropyridine or by the reaction of pyridine with ammonia under high pressure and temperature .

Properties

CAS No.

827322-46-3

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

4-nitrophenol;pyridin-2-amine

InChI

InChI=1S/2C6H5NO3.C5H6N2/c2*8-6-3-1-5(2-4-6)7(9)10;6-5-3-1-2-4-7-5/h2*1-4,8H;1-4H,(H2,6,7)

InChI Key

JKZJOZBLVBHBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N.C1=CC(=CC=C1[N+](=O)[O-])O.C1=CC(=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.